molecular formula C10H10N2OS B5627780 3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole

3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole

Cat. No. B5627780
M. Wt: 206.27 g/mol
InChI Key: JAJPDRXLBIESQE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole is a compound that belongs to the pyrazole class, characterized by a nitrogen-containing heterocyclic aromatic ring. Pyrazoles are known for their diverse chemical properties and applications in various fields, including materials science and pharmaceuticals. The interest in this specific compound arises from its unique structural features, which contribute to its reactivity and potential utility.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole, typically involves cycloaddition reactions, condensation of hydrazines with diketones, or reactions of enaminones with hydrazonoyl halides. These methods allow for the introduction of various substituents on the pyrazole ring, influencing the compound's properties and reactivity (Grotjahn et al., 2002).

Molecular Structure Analysis

Pyrazole derivatives exhibit a planar molecular structure that facilitates π-π interactions and hydrogen bonding, contributing to their stability and reactivity. X-ray crystallography studies have elucidated the precise geometry of such molecules, revealing the influence of substituents on the molecular conformation and intermolecular interactions (Naveen et al., 2018).

Chemical Reactions and Properties

Pyrazoles, including 3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole, participate in a variety of chemical reactions, such as nucleophilic substitution, cycloadditions, and electrophilic substitution. These reactions are pivotal for further functionalization and the synthesis of complex molecules with desired properties. The presence of electron-donating or withdrawing groups on the pyrazole ring significantly affects its reactivity (Pandey et al., 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting and boiling points, solubility, and crystallinity, are influenced by the nature of the substituents and the molecular structure. These properties are crucial for determining the compound's applicability in various domains, including material science and pharmaceutical formulations (Al‐Hossainy & Ibrahim, 2015).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the electron density distribution within the molecule and the presence of functional groups. Studies on compounds like 3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole contribute to understanding these properties, facilitating their application in synthesis and industrial processes (Saritha et al., 2022).

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-thiophen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-6-8(2)12(11-7)10(13)9-4-3-5-14-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJPDRXLBIESQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole

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